GSK3-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

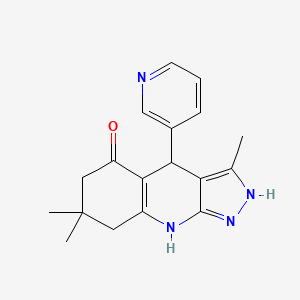

3,7,7-trimethyl-4-pyridin-3-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-10-14-15(11-5-4-6-19-9-11)16-12(20-17(14)22-21-10)7-18(2,3)8-13(16)23/h4-6,9,15H,7-8H2,1-3H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEYTFDKZJPLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126365 | |

| Record name | 1,2,4,6,7,8-Hexahydro-3,7,7-trimethyl-4-(3-pyridinyl)-5H-pyrazolo[3,4-b]quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370588-29-7 | |

| Record name | 1,2,4,6,7,8-Hexahydro-3,7,7-trimethyl-4-(3-pyridinyl)-5H-pyrazolo[3,4-b]quinolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370588-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,6,7,8-Hexahydro-3,7,7-trimethyl-4-(3-pyridinyl)-5H-pyrazolo[3,4-b]quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma of GSK3-IN-4: A Technical Overview of a Novel GSK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been implicated in a range of pathologies such as neurodegenerative diseases, bipolar disorder, and type 2 diabetes, making it a prime target for therapeutic intervention. A vast number of GSK3 inhibitors have been developed, each with distinct mechanisms and properties. This document focuses on a lesser-known but potent inhibitor, GSK3-IN-4. Due to the limited publicly available data on this compound, this guide will provide a comprehensive overview of the general mechanisms of GSK3 inhibition, established experimental protocols for inhibitor characterization, and the known signaling pathways in which GSK3 is a key player. This framework will serve as a foundational resource for researchers investigating this compound or other novel GSK3 inhibitors.

Introduction to GSK3 Signaling

Glycogen Synthase Kinase 3 exists in two highly homologous isoforms, GSK3α and GSK3β. Unlike many other kinases, GSK3 is typically active in resting cells and is regulated through inhibitory signals. Several major signaling pathways converge on GSK3, modulating its activity to control downstream cellular events.

The Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, GSK3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is disassembled, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription. Inhibition of GSK3 mimics Wnt signaling by preventing β-catenin phosphorylation and degradation.

The Insulin/PI3K/Akt Signaling Pathway

Following insulin receptor activation, Phosphoinositide 3-kinase (PI3K) and Akt (Protein Kinase B) are activated. Akt directly phosphorylates an N-terminal serine residue on GSK3 (Ser21 on GSK3α and Ser9 on GSK3β), which induces a conformational change that inhibits its kinase activity. This inhibition is crucial for processes like glycogen synthesis.

The Hedgehog Signaling Pathway

In the Hedgehog pathway, GSK3 is involved in the processing of the Gli family of transcription factors. Phosphorylation by GSK3 and other kinases leads to the cleavage of Gli into a repressor form. Inhibition of GSK3 can therefore modulate the transcriptional output of the Hedgehog pathway.

General Mechanisms of GSK3 Inhibition

While the specific mechanism of action for this compound is not publicly documented, GSK3 inhibitors typically fall into one of the following categories:

-

ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of GSK3, preventing the binding of ATP and subsequent phosphorylation of substrates. This is the most common mechanism of action for kinase inhibitors.

-

Non-ATP-Competitive Inhibitors: These inhibitors bind to sites on the kinase other than the ATP-binding pocket. This can include allosteric sites that induce a conformational change, preventing substrate binding or catalysis.

-

Substrate-Competitive Inhibitors: These molecules compete with the substrate for binding to the active site of the kinase.

Quantitative Data for Characterizing GSK3 Inhibitors

To rigorously characterize a GSK3 inhibitor like this compound, the following quantitative parameters are essential. While specific data for this compound is unavailable, this table outlines the typical data presented for other well-characterized GSK3 inhibitors.

| Parameter | Description | Typical Range for Potent Inhibitors |

| IC50 (GSK3α/β) | The half-maximal inhibitory concentration in a biochemical assay. | Low nanomolar (nM) to low micromolar (µM) |

| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the kinase. | Low nanomolar (nM) |

| Cellular Potency (EC50) | The effective concentration that produces 50% of the maximum response in a cell-based assay (e.g., β-catenin accumulation). | Nanomolar (nM) to micromolar (µM) |

| Kinase Selectivity | The IC50 or Ki values against a panel of other kinases to determine the inhibitor's specificity. | >100-fold selectivity over other kinases is desirable |

Experimental Protocols for Characterizing GSK3 Inhibitors

The following are standard experimental protocols used to determine the mechanism of action and potency of GSK3 inhibitors.

Biochemical Kinase Assay

Objective: To determine the in vitro potency of an inhibitor against purified GSK3 enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human GSK3α or GSK3β is used. A model substrate peptide, often derived from glycogen synthase (e.g., GSM peptide), is utilized. For some assays, a pre-phosphorylated "primed" substrate is necessary.

-

Reaction Mixture: The inhibitor at various concentrations is incubated with the GSK3 enzyme in a buffer containing ATP and the substrate peptide.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. Common methods include:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-Based Assay: Measuring the depletion of ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).

-

Fluorescence-Based Assay: Using antibodies that specifically recognize the phosphorylated substrate.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: β-catenin Accumulation

Objective: To assess the inhibitor's activity in a cellular context by measuring the stabilization of β-catenin.

Methodology:

-

Cell Culture: A suitable cell line, such as HEK293, SW480, or SH-SY5Y, is cultured.

-

Inhibitor Treatment: Cells are treated with the GSK3 inhibitor at a range of concentrations for a defined period (e.g., 4-24 hours).

-

Cell Lysis: The cells are lysed to extract total protein.

-

Detection of β-catenin: The levels of β-catenin are measured using:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for β-catenin.

-

ELISA: A quantitative immunoassay to measure β-catenin levels in the cell lysate.

-

Immunofluorescence: Cells are fixed and stained with a fluorescently labeled anti-β-catenin antibody to visualize its accumulation and nuclear translocation.

-

-

Data Analysis: The EC50 value is determined by quantifying the increase in β-catenin levels as a function of inhibitor concentration.

Visualizing Key Pathways and Workflows

The following diagrams illustrate the core signaling pathways involving GSK3 and a typical experimental workflow for inhibitor testing.

Caption: The canonical Wnt signaling pathway with GSK3.

Caption: The Insulin/PI3K/Akt signaling pathway leading to GSK3 inhibition.

Caption: A typical workflow for characterizing a novel GSK3 inhibitor.

Conclusion

This compound is identified as a potent inhibitor of GSK3. However, a detailed public profile of its mechanism of action, quantitative potency, and selectivity is currently lacking. This guide provides the necessary theoretical and practical framework for researchers to characterize this compound or similar novel inhibitors. By employing the described biochemical and cellular assays, it will be possible to elucidate the specific mechanism of inhibition, determine its potency and selectivity, and further understand its effects on the critical signaling pathways regulated by GSK3. Such studies are essential for the development of novel therapeutics targeting GSK3 in a variety of disease contexts.

The Discovery and Synthesis of CHIR99021: A Technical Guide to a Potent and Selective GSK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. This has rendered GSK3 a significant target for drug discovery. CHIR99021 has emerged as one of the most potent and selective inhibitors of GSK3, making it an invaluable tool for studying GSK3-mediated signaling pathways and a promising scaffold for therapeutic development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of CHIR99021.

Discovery of CHIR99021

CHIR99021, also known as CT99021, was identified through high-throughput screening efforts aimed at discovering novel inhibitors of GSK3. It is an aminopyrimidine derivative that exhibits exceptional potency and selectivity for both GSK3 isoforms, GSK3α and GSK3β.[1][2] The compound was found to be a highly selective inhibitor, a crucial attribute for a chemical probe intended for studying specific biological pathways without confounding off-target effects.[2]

Synthesis of CHIR99021

The chemical synthesis of CHIR99021, systematically named 6-((2-((4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile, involves a multi-step process. While the original proprietary synthesis details are not fully public, a plausible synthetic route can be devised based on the structure and related chemical literature. The core of the molecule is a substituted aminopyrimidine, a common scaffold for kinase inhibitors.

Putative Synthetic Scheme:

A potential synthetic approach would involve the sequential construction of the substituted pyrimidine core, followed by the addition of the side chains. This would likely involve the reaction of a dichloropyrimidine with appropriate amine-containing building blocks.

Quantitative Data

CHIR99021's potency and selectivity have been extensively characterized through various in vitro and cell-based assays.

| Parameter | Value | Assay Type | Reference |

| GSK3β IC₅₀ | 6.7 nM | Cell-free kinase assay | [2] |

| GSK3α IC₅₀ | 10 nM | Cell-free kinase assay | |

| Wnt Signaling EC₅₀ | 1.5 µM | TCF/LEF reporter assay (HEK293 cells) | |

| Tau Phosphorylation Inhibition IC₅₀ (cellular) | ~1 µM | SH-SY5Y neuroblastoma cells |

Kinase Selectivity Profile:

CHIR99021 exhibits remarkable selectivity for GSK3 over a wide range of other kinases.

| Kinase | % Inhibition at 1 µM | Reference |

| GSK3α/β | >99% | |

| CDK2 | <10% | |

| Over 45 other kinases | Minimal inhibition |

Experimental Protocols

GSK3 Kinase Inhibition Assay (In Vitro)

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of an inhibitor against GSK3.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

CHIR99021 (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of CHIR99021 in assay buffer.

-

In a 384-well plate, add the GSK3β enzyme, the GSK3 substrate peptide, and the diluted inhibitor.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Plot the percentage of GSK3 inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Wnt/β-Catenin Signaling Assay (Cell-Based)

This protocol outlines a common method to assess the activation of the Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter assay in HEK293 cells.

Materials:

-

HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

-

CHIR99021

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the TCF/LEF-luciferase HEK293T reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of CHIR99021. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase control or a separate viability assay).

-

Plot the fold induction of luciferase activity against the logarithm of the CHIR99021 concentration to determine the EC₅₀ value.

Tau Phosphorylation Assay (Cell-Based)

This protocol describes how to measure the effect of CHIR99021 on tau phosphorylation in a cellular context, often using the SH-SY5Y human neuroblastoma cell line which endogenously expresses tau.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12) with supplements

-

CHIR99021

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau

-

Secondary antibodies conjugated to HRP (Horseradish Peroxidase)

-

Western blotting equipment and reagents

-

Microplate reader for ELISA (if using this format)

Procedure (Western Blotting):

-

Plate SH-SY5Y cells and allow them to differentiate if required (e.g., using retinoic acid).

-

Treat the cells with different concentrations of CHIR99021 for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against phosphorylated tau and total tau.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the ratio of phosphorylated tau to total tau.

Signaling Pathways and Experimental Workflows

Wnt/β-Catenin Signaling Pathway

CHIR99021 activates the canonical Wnt signaling pathway by inhibiting GSK3. In the absence of a Wnt ligand, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3 by CHIR99021 prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of TCF/LEF target genes.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the IC₅₀ of an inhibitor against GSK3.

Conclusion

CHIR99021 is a cornerstone tool for researchers investigating the myriad roles of GSK3 in health and disease. Its high potency and selectivity allow for precise modulation of GSK3 activity in a variety of experimental systems. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working with this important GSK3 inhibitor. Further exploration of the structure-activity relationships of CHIR99021 and its analogs may lead to the development of novel therapeutics for a range of GSK3-implicated disorders.

References

An In-Depth Technical Guide to the Function of GSK3 Inhibitor CHIR-99021

Authored for Researchers, Scientists, and Drug Development Professionals

Note on the Subject Compound: Initial searches for "GSK3-IN-4" did not yield sufficient public scientific literature to create a comprehensive technical guide as requested. Therefore, this guide focuses on a well-characterized, potent, and highly selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, CHIR-99021 , to provide the in-depth information, experimental protocols, and data visualizations required. CHIR-99021 serves as an exemplary GSK3 inhibitor and a valuable tool for research in this field.

Executive Summary

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Its dysregulation has been implicated in various diseases such as Alzheimer's disease, type 2 diabetes, and cancer. CHIR-99021 is a highly potent and selective small molecule inhibitor of both GSK3 isoforms, GSK3α and GSK3β.[2] This aminopyrimidine derivative functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of GSK3 and subsequently modulating downstream signaling pathways.[3] Its high selectivity and potency make it an invaluable tool for elucidating the physiological and pathological roles of GSK3. This guide provides a comprehensive overview of the function of CHIR-99021, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

CHIR-99021 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of GSK3α and GSK3β.[3] By occupying the ATP-binding pocket, CHIR-99021 prevents the transfer of a phosphate group from ATP to the serine or threonine residues of GSK3 substrates. This inhibition leads to the functional activation of downstream signaling pathways that are negatively regulated by GSK3. The most well-characterized of these is the canonical Wnt/β-catenin signaling pathway.[4] In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3 by CHIR-99021 prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of T-cell factor/lymphoid-enhancing factor (TCF/LEF) target genes.

Quantitative Data

The following tables summarize the quantitative data for CHIR-99021's in vitro potency, selectivity, and cellular activity.

Table 1: In Vitro Potency of CHIR-99021 against GSK3 Isoforms

| Target | IC50 (nM) | Assay Type | Reference |

| GSK3α | 10 | Cell-free kinase assay | |

| GSK3β | 6.7 | Cell-free kinase assay |

Table 2: Kinase Selectivity Profile of CHIR-99021

| Kinase | IC50 (nM) | Fold Selectivity vs. GSK3β | Reference |

| CDK2 | >3,350 | >500 | |

| ERK2 | >3,350 | >500 | |

| Various other kinases | >4,000 | >5,000-10,000 |

Note: CHIR-99021 has been shown to be highly selective against a large panel of kinases.

Table 3: Cellular Activity of CHIR-99021

| Assay | Cell Line | Endpoint | EC50 (µM) | Reference |

| Wnt/β-catenin Pathway Activation | Mouse Embryonic Stem Cells | TCF/LEF Reporter Gene Expression | ~0.7 | |

| Adipogenesis Inhibition | Fibro-adipogenic progenitors (FAPs) | Reduction in adipocyte percentage | Significant reduction at ≥3 µM | |

| Myogenesis Promotion | C2C12 myoblasts | Increased myogenic gene expression | Not specified |

Signaling Pathways

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. GSK3 is a key negative regulator of this pathway. The binding of Wnt ligands to their receptors on the cell surface leads to the inhibition of a "destruction complex," which includes GSK3, Axin, and Adenomatous Polyposis Coli (APC). CHIR-99021 mimics the effect of Wnt signaling by directly inhibiting GSK3, leading to the stabilization and nuclear translocation of β-catenin and the subsequent activation of Wnt target genes.

Caption: Wnt/β-catenin signaling pathway with CHIR-99021 inhibition of GSK3.

Insulin Signaling Pathway

GSK3 also plays a role in the insulin signaling pathway. Insulin binding to its receptor activates a cascade that leads to the activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and inactivates GSK3. This inactivation of GSK3 is a key step in promoting glycogen synthesis and other metabolic effects of insulin. By directly inhibiting GSK3, CHIR-99021 can mimic some of the downstream effects of insulin signaling.

Caption: Insulin signaling pathway showing the role of GSK3 and its inhibition by CHIR-99021.

Experimental Protocols

In Vitro GSK3 Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of CHIR-99021 against GSK3β using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3 substrate peptide (e.g., a phosphopeptide derived from glycogen synthase)

-

ATP

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

CHIR-99021 stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of CHIR-99021 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 96-well plate, add the diluted CHIR-99021 or vehicle (DMSO) control.

-

Add the GSK3β enzyme and the substrate peptide to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, then convert the generated ADP back to ATP and measure the light output using a luciferase/luciferin reaction.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each CHIR-99021 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro GSK3 kinase assay.

Cell-Based TCF/LEF Reporter Assay

This protocol is for measuring the activation of the Wnt/β-catenin signaling pathway by CHIR-99021 in a cell-based reporter gene assay.

Materials:

-

HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter construct (TCF/LEF Reporter HEK293 cells)

-

Cell culture medium (e.g., MEM supplemented with FBS, non-essential amino acids, pyruvate, and antibiotics)

-

CHIR-99021 stock solution (in DMSO)

-

White, clear-bottom 96-well cell culture plates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the TCF/LEF Reporter HEK293 cells into a 96-well plate at a density of approximately 35,000 cells per well and incubate overnight.

-

Prepare serial dilutions of CHIR-99021 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of CHIR-99021 or vehicle control.

-

Incubate the cells for a specified period (e.g., 16-24 hours) at 37°C in a CO2 incubator.

-

Lyse the cells and measure luciferase activity by adding the luciferase assay reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the fold induction of luciferase activity for each CHIR-99021 concentration relative to the vehicle control and determine the EC50 value.

Western Blot for β-catenin Accumulation

This protocol describes how to assess the effect of CHIR-99021 on the accumulation of β-catenin in cells by Western blotting.

Materials:

-

Cell line of interest (e.g., HEK293, mouse embryonic stem cells)

-

Cell culture medium

-

CHIR-99021 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of CHIR-99021 or vehicle for a specified time (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the relative increase in β-catenin levels.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of CHIR-99021 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line known to have active Wnt signaling (e.g., certain colorectal or pancreatic cancer lines)

-

CHIR-99021 formulated for in vivo administration (e.g., in a suitable vehicle like 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Procedure:

-

Subcutaneously inject the cancer cells into the flank of the mice.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer CHIR-99021 or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily intraperitoneal or oral administration).

-

Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

-

Continue treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for β-catenin).

-

Analyze the data to determine the effect of CHIR-99021 on tumor growth.

Conclusion

CHIR-99021 is a powerful research tool for investigating the multifaceted roles of GSK3 in health and disease. Its high potency and selectivity allow for the specific interrogation of GSK3 function in various cellular and in vivo models. The provided data and protocols offer a solid foundation for researchers and drug development professionals to utilize CHIR-99021 effectively in their studies of GSK3-mediated signaling pathways and their therapeutic potential.

References

- 1. stemcell.com [stemcell.com]

- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycogen synthase kinase-3 inhibition and insulin enhance proliferation and inhibit maturation of human iPSC-derived cardiomyocytes via TCF and FOXO signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

GSK3-IN-4: A Technical Guide to a Selective Glycogen Synthase Kinase 3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[1] Its dysregulation has been implicated in a range of pathologies such as Alzheimer's disease, type II diabetes, and certain cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of GSK3-IN-4, a representative selective inhibitor of GSK3. The document details its mechanism of action, presents key quantitative data for similar selective inhibitors, outlines detailed experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery and characterization of novel GSK3 inhibitors.

Introduction to GSK3 and its Signaling Pathways

GSK3 exists in two highly homologous isoforms, GSK3α (51 kDa) and GSK3β (47 kDa), which are encoded by distinct genes.[4] Despite their high similarity within the catalytic domain, they exhibit both redundant and distinct functions in cellular signaling.[5] GSK3 is unusual in that it is typically active in resting cells and is inhibited in response to various stimuli. Its activity is modulated by two primary signaling pathways: the Wnt/β-catenin pathway and the PI3K/Akt pathway.

The Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, GSK3 is a key component of a "destruction complex" that also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex facilitates the phosphorylation of β-catenin by GSK3, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its receptor complex leads to the recruitment of Dishevelled (Dvl), which disrupts the destruction complex and inhibits GSK3 activity. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.

References

- 1. Glycogen synthase kinase 3: more than a namesake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]

- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Noncatalytic Domain of Glycogen Synthase Kinase-3 (GSK-3) Is Essential for Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Profile of GSK3-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activity of GSK3-IN-4, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Due to the limited availability of peer-reviewed data, this document consolidates information from commercial suppliers and provides representative experimental context to guide researchers in its potential applications.

Core Biological Activity: Potent Inhibition of GSK-3 Isoforms

This compound is a small molecule inhibitor of both major GSK-3 isoforms, GSK-3α and GSK-3β. Quantitative analysis has demonstrated its potent activity in biochemical assays.

Table 1: In Vitro Inhibitory Activity of this compound against GSK-3α and GSK-3β

| Target | IC50 (µM) | Assay Type |

| GSK-3α | 0.101 - 1 | Caliper Assay |

| GSK-3β | 0.101 - 1 | Caliper Assay |

Data sourced from commercial vendor information. The provided IC50 is a range and specific values from primary literature are not currently available.

The inhibitory activity was determined using a Caliper assay, a microfluidics-based method that measures the conversion of a substrate peptide by the kinase.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is provided below.

Table 2: Chemical and Physical Data for this compound

| Property | Value |

| CAS Number | 748145-19-9 |

| Molecular Formula | C18H20N4O |

| SMILES | O=C1C2=C(NC=3NN=C(C3C2C=4C=NC=CC4)C)CC(C)(C)C1 |

Mechanism of Action and Signaling Pathway Context

This compound, as an inhibitor of GSK-3, is presumed to interfere with the ATP binding site of the kinase, although this has not been definitively confirmed in publicly available literature. By inhibiting GSK-3, this compound can modulate key cellular signaling pathways where GSK-3 plays a pivotal role.

The Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by compounds like this compound would be expected to prevent β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and activation of Wnt target genes.

The PI3K/Akt Signaling Pathway

Growth factor signaling through the PI3K/Akt pathway leads to the phosphorylation and inactivation of GSK-3. Therefore, the use of a GSK-3 inhibitor like this compound would mimic the downstream effects of Akt activation with respect to GSK-3 substrates.

Potential Therapeutic Applications

This compound is noted for its potential application in psychiatric disorder research . Dysregulation of GSK-3 activity has been implicated in the pathophysiology of mood disorders and schizophrenia. The therapeutic effects of lithium, a commonly used mood stabilizer, are attributed in part to its inhibition of GSK-3. Therefore, more selective and potent GSK-3 inhibitors like this compound are valuable tools for investigating the role of GSK-3 in these conditions and for the potential development of novel therapeutics.

Experimental Methodologies: A Representative Protocol

While the specific protocol for the determination of this compound's IC50 is not publicly available, a representative protocol for a Caliper-based kinase assay for a generic GSK-3 inhibitor is provided below to illustrate the methodology.

Representative Kinase Inhibition Assay Protocol (Caliper Mobility Shift Assay)

Objective: To determine the in vitro potency of a test compound (e.g., this compound) against GSK-3α or GSK-3β.

Materials:

-

Recombinant human GSK-3α or GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a fluorescently labeled peptide derived from glycogen synthase)

-

ATP

-

Assay Buffer (e.g., HEPES-based buffer with MgCl2, DTT, and a detergent like Brij-35)

-

Test compound (this compound) serially diluted in DMSO

-

Stop Solution (containing EDTA)

-

384-well microplate

-

Caliper EZ Reader or similar microfluidic mobility-shift detection system

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then further dilute into the assay buffer.

-

Add a small volume (e.g., 50 nL) of the diluted compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Prepare an enzyme solution containing GSK-3α or GSK-3β in assay buffer.

-

Prepare a substrate/ATP solution containing the fluorescently labeled peptide substrate and ATP at a concentration near the Km for the enzyme.

-

Initiate the kinase reaction by adding the enzyme solution followed by the substrate/ATP solution to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for peptide phosphorylation.

-

Terminate the reaction by adding the stop solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

-

Analyze the plate on the Caliper system. The instrument applies a voltage across a microfluidic chip, separating the phosphorylated (product) and unphosphorylated (substrate) peptides based on their different electrophoretic mobilities.

-

The amount of product formed is quantified by detecting the fluorescent signal of the separated peptides.

-

The percentage of inhibition for each compound concentration is calculated relative to the controls, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a potent, in vitro active inhibitor of GSK-3α and GSK-3β. Its primary utility, as suggested by available information, lies in the exploration of GSK-3's role in psychiatric disorders. For a more complete understanding of its biological activity, further studies are required to:

-

Determine its precise IC50 values through independent validation.

-

Characterize its kinase selectivity profile against a broad panel of kinases.

-

Elucidate its effects in cellular models, including its impact on the Wnt/β-catenin and PI3K/Akt signaling pathways.

-

Assess its in vivo efficacy and pharmacokinetic properties in relevant animal models of psychiatric disorders.

This technical guide serves as a starting point for researchers interested in utilizing this compound as a chemical probe to investigate the multifaceted roles of GSK-3 in cellular physiology and disease.

Tideglusib: A Technical Guide to its Target Validation in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycogen Synthase Kinase-3 (GSK-3) is a critical serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease (AD). Its role in the hyperphosphorylation of tau protein and the production of amyloid-beta (Aβ) peptides makes it a compelling therapeutic target. This technical guide provides an in-depth overview of the target validation of Tideglusib (also known as NP-12 or NP031112), a potent, selective, and irreversible non-ATP competitive inhibitor of GSK-3β. While clinical trials for Alzheimer's disease were discontinued due to a lack of efficacy, the preclinical data and the compound's mechanism of action offer valuable insights for future drug development targeting GSK-3.

Introduction to GSK-3 and its Role in Alzheimer's Disease

Glycogen Synthase Kinase-3 is a constitutively active serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β.[1] In the central nervous system, GSK-3β is the predominant isoform and plays a crucial role in various cellular processes, including neuronal development, metabolism, and apoptosis.[2] Dysregulation of GSK-3β activity is a key element in the molecular pathology of Alzheimer's disease, primarily through two mechanisms:

-

Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the microtubule-associated protein tau.[3] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[3][4]

-

Amyloid-β Production: GSK-3β can influence the processing of the amyloid precursor protein (APP), promoting the production of neurotoxic Aβ peptides that form senile plaques.

Given its central role in these pathological processes, inhibition of GSK-3β has been a major focus of therapeutic strategies for Alzheimer's disease.

Tideglusib: A Non-ATP Competitive GSK-3β Inhibitor

Tideglusib is a small molecule belonging to the thiadiazolidinone class of compounds. It has been extensively studied as a GSK-3β inhibitor for neurodegenerative diseases.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-benzyl-2-(naphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione | |

| Molecular Formula | C₁₉H₁₄N₂O₂S | |

| Molecular Weight | 334.39 g/mol | |

| CAS Number | 865854-05-3 |

Mechanism of Action

Tideglusib is a non-ATP-competitive and irreversible inhibitor of GSK-3β. This mechanism is significant as it does not compete with the high intracellular concentrations of ATP, a challenge for many ATP-competitive kinase inhibitors. The irreversible nature of the inhibition is thought to be mediated by an interaction with a cysteine residue (Cys199) in the active site of GSK-3β. This leads to a sustained inhibition of the enzyme's activity.

References

Investigating the Role of GSK3-IN-4 in Wnt Signaling: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific inhibitor GSK3-IN-4 is limited in publicly available scientific literature. While its basic inhibitory properties are noted by commercial suppliers, this guide provides a foundational understanding based on the known role of GSK3 inhibitors in the Wnt signaling pathway. For detailed experimental validation, users should refer to studies on well-characterized GSK3 inhibitors.

Introduction to GSK3 and the Wnt Signaling Pathway

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis.[1][2] It exists as two highly homologous isoforms, GSK3α and GSK3β.[2] GSK3 is a key negative regulator of the canonical Wnt signaling pathway, a critical pathway in embryonic development and tissue homeostasis.[3][4] Dysregulation of the Wnt pathway is implicated in various diseases, including cancer.

The central event in canonical Wnt signaling is the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, GSK3, as part of a "destruction complex" with Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, thus keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6), the destruction complex is inactivated. This inactivation prevents the phosphorylation of β-catenin by GSK3, leading to its accumulation in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

This compound: A Potent Inhibitor of GSK3

This compound (CAS: 748145-19-9) is a potent inhibitor of both GSK3α and GSK3β. While detailed studies on this specific inhibitor are not widely published, available data from commercial suppliers indicate its activity and potential for research in areas such as psychiatric disorders.

Chemical Properties

The chemical structure of this compound is provided by its SMILES notation: O=C1C2=C(CC(C)(C1)C)NC3=C(C2C4=CC=CN=C4)C(C)=NN3.

Quantitative Data

The inhibitory potency of this compound against GSK3 isoforms has been determined using a Caliper assay, a microfluidic-based method for measuring kinase activity.

| Compound | Target | IC50 | Assay Type |

| This compound | GSK-3α | 0.101-1 µM | Caliper Assay |

| This compound | GSK-3β | 0.101-1 µM | Caliper Assay |

Table 1: Inhibitory activity of this compound against GSK3 isoforms. Data is sourced from commercial suppliers.

Mechanism of Action of GSK3 Inhibitors in the Wnt Pathway

The primary mechanism by which GSK3 inhibitors, including presumably this compound, activate the Wnt signaling pathway is by preventing the phosphorylation of β-catenin. This mimics the effect of Wnt ligand binding.

Figure 1: Canonical Wnt Signaling Pathway and the effect of GSK3 inhibition.

Experimental Protocols

While specific protocols using this compound are not available in peer-reviewed literature, the following are detailed methodologies for key experiments commonly used to investigate the role of GSK3 inhibitors in Wnt signaling. These can be adapted for use with this compound.

In Vitro Kinase Assay (Caliper-Based)

This assay measures the direct inhibitory effect of a compound on GSK3 activity.

Principle: The Caliper Life Sciences microfluidic platform monitors the separation of a fluorescently labeled substrate peptide from its phosphorylated product. The degree of phosphorylation is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human GSK3α or GSK3β enzyme

-

Fluorescently labeled peptide substrate (e.g., a derivative of glycogen synthase peptide)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, Brij-35)

-

This compound or other test compounds

-

Caliper EZ Reader or similar microfluidic mobility-shift detection system

Procedure:

-

Prepare a reaction mixture containing the GSK3 enzyme, fluorescent peptide substrate, and assay buffer.

-

Add serial dilutions of this compound (typically in DMSO, with a final DMSO concentration of ≤1%) to the reaction mixture in a microplate. Include a no-inhibitor control (DMSO only) and a no-enzyme control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop buffer containing EDTA).

-

Analyze the samples on the Caliper EZ Reader. The instrument will measure the ratio of phosphorylated to unphosphorylated substrate.

-

Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: Workflow for an in vitro Caliper-based kinase assay.

Cell-Based β-Catenin Accumulation Assay

This assay determines the ability of a GSK3 inhibitor to stabilize β-catenin in cells.

Principle: Inhibition of GSK3 in cultured cells leads to the accumulation of β-catenin. This can be quantified by various methods, such as Western blotting or immunofluorescence.

Materials:

-

Cell line responsive to Wnt signaling (e.g., HEK293T, L Wnt-3A cells)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Lysis buffer (for Western blot) or fixative/permeabilization buffers (for immunofluorescence)

-

Primary antibody against β-catenin

-

Secondary antibody (HRP-conjugated for Western blot, fluorescently-conjugated for immunofluorescence)

-

Detection reagents (e.g., ECL for Western blot)

-

Microscope or Western blot imaging system

Procedure (Western Blot):

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 4-6 hours). Include a vehicle control (DMSO).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against total β-catenin. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative increase in β-catenin levels.

Figure 3: Workflow for a β-catenin accumulation assay using Western blotting.

Conclusion

This compound is a potent inhibitor of GSK3α and GSK3β. Based on the well-established role of GSK3 in the Wnt signaling pathway, it is expected that this compound will activate Wnt signaling by preventing the degradation of β-catenin. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other novel GSK3 inhibitors on this critical signaling pathway. Further research is needed to fully characterize the biological activities and therapeutic potential of this compound.

References

- 1. Glycogen Synthase Kinase-3 Inhibition Sensitizes Pancreatic Cancer Cells to Chemotherapy by Abrogating the TopBP1/ATR-Mediated DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological risk based on preoperative serum CA19-9 and histological grade predicts prognosis and improves accuracy of classification in patients with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt Signaling Requires the Sequestration of Glycogen Synthase Kinase 3 inside Multivesicular Endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of GSK3-IN-4: A Technical Overview for Drug Development Professionals

For internal use and discussion among researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary efficacy studies on GSK3-IN-4, a novel inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Due to the early stage of development and limited publicly available data on this compound, this document leverages findings from well-characterized GSK-3 inhibitors—Tideglusib, AR-A014418, and CHIR-99021—as surrogates to contextualize the potential efficacy and mechanism of action. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Efficacy Data

The preclinical efficacy of GSK-3 inhibitors is typically evaluated through in vitro kinase assays, cell-based viability and proliferation assays, and in vivo tumor models. The following tables summarize the quantitative data for the selected proxy compounds.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 | Assay Conditions |

| Tideglusib | GSK-3β | 60 nM | Cell-free kinase assay[1][2] |

| GSK-3α | 908 nM | Non-cell-based Z'-LYTE molecular assay[3] | |

| GSK-3β | 502 nM | Non-cell-based Z'-LYTE molecular assay[3] | |

| AR-A014418 | GSK-3β | 104 nM (Ki = 38 nM) | ATP-competitive manner[4] |

| CHIR-99021 | GSK-3α | 10 nM | |

| GSK-3β | 6.7 nM |

Table 2: In Vitro Cellular Efficacy (Anti-proliferative Activity)

| Compound | Cell Line | Cancer Type | IC50 / Effect | Assay |

| Tideglusib | SK-N-SH, SH-SY5Y | Neuroblastoma | ~25 µM (at 72h) | MTT Assay |

| U-251 MG, U-118 MG | Glioblastoma | Dose-dependent reduction in viability | ||

| AR-A014418 | BXPC-3 | Pancreatic Cancer | ~14 µM | |

| PANC-1, MiaPaCa-2, AsPC-1 | Pancreatic Cancer | Dose-dependent growth reduction (up to 20 µM) | MTT Assay | |

| CHIR-99021 | VA-ES-BJ | Epithelioid Sarcoma | 100 µM | MTS Assay |

| NEPS | Epithelioid Sarcoma | 50 µM | MTS Assay | |

| Various | Pan-Cancer Panel | Varies by cell line | Genomics of Drug Sensitivity in Cancer Project |

Table 3: In Vivo Efficacy in Xenograft Models

| Compound | Cancer Model | Host | Dosing Regimen | Outcome |

| Tideglusib | Neuroblastoma Xenograft (SH-SY5Y cells) | NOD-SCID mice | 20 mg/kg | Significant reduction in tumor growth |

| Glioblastoma Xenograft/PDX | Murine models | Not specified | Evaluated for efficacy | |

| AR-A014418 | Pancreatic Tumor Xenograft | Mice | Not specified | Suppression of tumor growth |

| Pancreatic Cancer | Mice | Not specified | Synergistic effect with gemcitabine in killing PANC-1 cells | |

| CHIR-99021 | Not specified | Not specified | Not specified | Not specified |

Mechanism of Action: Key Signaling Pathways

GSK-3 is a critical negative regulator in the Wnt/β-catenin signaling pathway and is also a key component of the PI3K/Akt signaling cascade. Inhibition of GSK-3 is expected to modulate these pathways, impacting cell proliferation, survival, and differentiation.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. GSK-3 inhibitors prevent this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.

PI3K/Akt Signaling Pathway

Growth factor signaling activates PI3K, which in turn activates Akt. Akt can then phosphorylate and inactivate GSK-3, leading to the downstream effects on cell survival and proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key assays used in the evaluation of GSK-3 inhibitors.

In Vitro GSK-3β Kinase Assay (Luminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Microplate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µl of the compound dilution (or DMSO for control).

-

Add 2 µl of GSK-3β enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a microplate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl solution)

-

96-well plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µl of culture medium.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µl of MTT solution to each well.

-

Incubate at 37°C for 4 hours.

-

Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate at 37°C for 4 hours or overnight.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Cancer cell line

-

Immunodeficient mice (e.g., NOD-SCID or NSG), 4-6 weeks old

-

This compound formulation for in vivo administration

-

Vehicle control

-

Sterile PBS

-

Trypsin-EDTA

-

1-cc syringes with 27- or 30-gauge needles

-

Digital calipers

Procedure:

-

Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at the desired concentration (e.g., 3.0 x 10⁶ cells per injection).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

-

Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with digital calipers. When tumors reach a predetermined volume (e.g., 50-60 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound and vehicle control according to the planned dosing schedule (e.g., daily intraperitoneal injection).

-

Tumor Volume Measurement: Measure tumor volume regularly (e.g., twice a week) using the formula: Volume = (width)² x length/2.

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating a novel GSK-3 inhibitor.

Conclusion

The preliminary data from surrogate GSK-3 inhibitors suggest that this compound has the potential to be an effective therapeutic agent by modulating key signaling pathways involved in cell growth and survival. The provided data tables and experimental protocols offer a framework for the continued preclinical development of this compound. Further studies are warranted to elucidate the specific efficacy and safety profile of this novel compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Preclinical testing of the glycogen synthase kinase-3β inhibitor tideglusib for rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Unraveling Isoform Selectivity: A Technical Guide to GSK3 Inhibition with BRD0705

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Two Faces of GSK3 and the Quest for Selectivity

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. It exists as two distinct isoforms, GSK3α and GSK3β, encoded by separate genes. These isoforms share a remarkable 98% homology within their kinase domains, yet differ in their N- and C-terminal regions.[1] This high degree of similarity in the catalytic region has traditionally made the development of isoform-selective inhibitors a formidable challenge.

Both GSK3α and GSK3β are implicated in a wide array of signaling pathways, including insulin signaling, neurodevelopment, and the canonical Wnt/β-catenin pathway. Dysregulation of GSK3 activity has been linked to a variety of pathologies, including neurodegenerative diseases like Alzheimer's, psychiatric disorders, and certain types of cancer.[2][3] Given the distinct and sometimes opposing roles of GSK3α and GSK3β in specific cellular contexts, the ability to selectively inhibit one isoform over the other is of paramount importance for therapeutic development. Isoform-selective inhibitors are crucial tools for dissecting the specific functions of GSK3α and GSK3β and for developing targeted therapies with improved efficacy and reduced off-target effects.

This technical guide focuses on the isoform selectivity of BRD0705, a potent and selective inhibitor of GSK3α. We will delve into the quantitative data defining its selectivity, the experimental protocols used to ascertain this, and the broader signaling context in which this selectivity is critical.

Quantitative Isoform Selectivity of BRD0705

The inhibitory activity of BRD0705 against GSK3α and GSK3β has been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data, highlighting the compound's preference for GSK3α. It is important to note that variations in reported IC50 values can arise from differences in assay formats, substrate concentrations, and cellular contexts.

| Assay Type | Parameter | GSK3α Value | GSK3β Value | Selectivity (Fold) | Reference |

| Biochemical Kinase Assay | IC50 | 66 nM | 515 nM | ~8 | --INVALID-LINK--[4] |

| Biochemical Kinase Assay | IC50 | 45 nM | 350 nM | ~8 | --INVALID-LINK--[5] |

| Cellular Assay (pTau) | IC50 | 3.75 µM | > 30 µM | >8 | --INVALID-LINK-- |

| Cellular Binding Assay (NanoBRET) | Kd | 4.8 µM | - | - | --INVALID-LINK-- |

Key Signaling Pathway: Wnt/β-catenin

A critical pathway regulated by GSK3 is the canonical Wnt/β-catenin signaling cascade. In the absence of a Wnt ligand, GSK3 (both α and β isoforms) phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Upon Wnt binding to its receptor, a signaling cascade is initiated that leads to the inhibition of GSK3. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation, differentiation, and fate. The ability of a GSK3 inhibitor to stabilize β-catenin is a key functional readout of its activity in this pathway.

Experimental Protocols

Accurate determination of isoform selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize GSK3 inhibitors like BRD0705.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GSK3α and GSK3β.

Objective: To determine the IC50 values of an inhibitor against GSK3α and GSK3β.

Materials:

-

Recombinant human GSK3α and GSK3β enzymes

-

GSK3 peptide substrate (e.g., a pre-phosphorylated peptide)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Test compound (e.g., BRD0705) at various concentrations

-

96-well or 384-well plates

-

Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™ assay)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, followed by dilution in kinase assay buffer.

-

In a multi-well plate, add the kinase assay buffer, the peptide substrate, and the diluted test compound.

-

Add the GSK3α or GSK3β enzyme to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

-

Stop the reaction (e.g., by adding EDTA or a stop solution).

-

For Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Objective: To determine the apparent affinity (Kd) of an inhibitor for GSK3α and GSK3β in a cellular context.

Materials:

-

HEK293 cells

-

Plasmids encoding NanoLuc®-GSK3α or NanoLuc®-GSK3β fusion proteins

-

Transfection reagent

-

NanoBRET™ Kinase Tracer

-

Test compound (e.g., BRD0705)

-

Opti-MEM® I Reduced Serum Medium

-

96-well white plates

-

Luminometer capable of measuring BRET signal

Procedure:

-

Transfect HEK293 cells with the appropriate NanoLuc®-GSK3 fusion plasmid and seed them into 96-well plates.

-

After 24 hours, prepare serial dilutions of the test compound.

-

Add the test compound and the NanoBRET™ Tracer to the cells.

-

Incubate for 2 hours at 37°C in a CO₂ incubator.

-

Measure the BRET signal using a luminometer that can detect both donor (NanoLuc®) and acceptor (Tracer) emissions.

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission.

-

Competitive displacement of the tracer by the inhibitor results in a decrease in the BRET signal.

-

Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50, from which the apparent Kd can be derived.

Experimental Workflow for Assessing GSK3 Isoform Selectivity

The determination of a compound's isoform selectivity is a multi-step process that progresses from initial biochemical screening to more complex cellular and in vivo validation.

Discussion and Conclusion

The development of isoform-selective GSK3 inhibitors like BRD0705 represents a significant advancement in the field. The ability to preferentially target GSK3α opens up new avenues for research into the specific roles of this isoform in health and disease. For drug development professionals, this selectivity is crucial for designing therapies with a wider therapeutic window and a more favorable safety profile. For instance, the selective inhibition of GSK3α may avoid the potential neoplastic concerns associated with the stabilization of β-catenin, a consequence of inhibiting the GSK3β-mediated degradation pathway.

The data presented for BRD0705 clearly demonstrates its preference for GSK3α over GSK3β, although the degree of selectivity can vary depending on the experimental setup. This underscores the importance of utilizing a comprehensive suite of assays, from biochemical to cellular, to fully characterize the selectivity profile of a GSK3 inhibitor. The detailed protocols provided in this guide offer a robust framework for researchers to conduct their own investigations into GSK3 isoform selectivity.

References

Unveiling the Chemical Biology of GSK3-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal development. Its dysregulation is associated with various pathologies such as Alzheimer's disease, type II diabetes, and certain cancers. GSK3-IN-4 is a small molecule inhibitor of GSK3, demonstrating activity against both GSK3α and GSK3β isoforms. This technical guide provides a comprehensive overview of the known chemical and biological properties of this compound, including its inhibitory activity and the methodologies used to assess its function.

Chemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 748145-19-9. While the specific chemical structure and detailed physicochemical properties are not widely available in public domains, its molecular weight is 308.38 g/mol . Further characterization through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry would be required for a complete chemical profile.

Biological Activity

This compound has been characterized as an inhibitor of both GSK3α and GSK3β isoforms. The inhibitory potency of this compound has been determined through in vitro kinase assays.

| Property | Value | Assay Type |

| IC50 (GSK-3α) | 0.101-1 µM | Caliper Assay |

| IC50 (GSK-3β) | 0.101-1 µM | Caliper Assay |

Table 1: Inhibitory Activity of this compound

The Caliper assay is a microfluidic-based method that measures the enzymatic activity of kinases by monitoring the separation of a fluorescently labeled substrate and product.

Experimental Protocols

The characterization of GSK3 inhibitors like this compound typically involves a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Inhibition Assay (Caliper Assay)

This assay quantifies the inhibitory effect of a compound on the kinase activity of GSK3.

Principle: The assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by GSK3. The substrate and product are then separated by electrophoresis in a microfluidic chip, and the amount of product is quantified by fluorescence detection.

Methodology:

-

Reagents:

-

Recombinant human GSK3α or GSK3β enzyme.

-

Fluorescently labeled peptide substrate specific for GSK3.

-

ATP (Adenosine triphosphate) at a concentration near the Km for the enzyme.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound at various concentrations.

-

Stop solution (e.g., EDTA).

-

-

Procedure:

-

Prepare a reaction mixture containing the GSK3 enzyme, the fluorescent peptide substrate, and the assay buffer.

-

Add this compound at a range of concentrations to the reaction mixture. A DMSO control (vehicle) is also included.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding the stop solution.

-

Analyze the reaction mixture using a Caliper LabChip instrument to separate and quantify the substrate and phosphorylated product.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based GSK3 Activity Assay

Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context. One common method involves measuring the phosphorylation of a known GSK3 substrate within the cell.

Principle: GSK3 phosphorylates numerous intracellular proteins. Inhibition of GSK3 leads to a decrease in the phosphorylation of its substrates. This change can be detected using phospho-specific antibodies.

Methodology:

-

Cell Culture:

-

Select a suitable cell line that expresses GSK3 and a relevant substrate (e.g., HEK293, SH-SY5Y).

-

Culture the cells in appropriate media and conditions.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound for a defined period. Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Lyse the cells to extract total protein.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a known GSK3 substrate (e.g., phospho-β-catenin (Ser33/37/Thr41) or phospho-Tau).

-

Use an antibody against the total protein of the substrate as a loading control.

-

Detect the primary antibodies using a labeled secondary antibody and an appropriate detection system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total substrate.

-

Normalize the phosphorylated substrate signal to the total substrate signal.

-

Determine the effect of this compound on substrate phosphorylation compared to the vehicle control.

-

Signaling Pathways

GSK3 is a key regulatory kinase in multiple signaling pathways. By inhibiting GSK3, this compound can modulate these pathways.

Wnt/β-Catenin Signaling Pathway